molecular formula C10H12F3N B177808 2-[3-(Trifluoromethyl)phenyl]propan-2-amine CAS No. 153390-61-5

2-[3-(Trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B177808
CAS No.: 153390-61-5
M. Wt: 203.2 g/mol
InChI Key: YEGWNHBRMASMGR-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine typically involves the introduction of the trifluoromethyl group onto a phenyl ring, followed by the formation of the propan-2-amine structure. One common method involves the trifluoromethylation of a suitable aromatic precursor, such as 3-bromotoluene, using reagents like trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated intermediate is then subjected to amination reactions to introduce the propan-2-amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]propan-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
  • 2-[3-(Trifluoromethyl)phenyl]ethanamine
  • 2-[3-(Trifluoromethyl)phenyl]butan-2-amine

Uniqueness

2-[3-(Trifluoromethyl)phenyl]propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the propan-2-amine structure. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGWNHBRMASMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153390-61-5
Record name 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
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